molecular formula C10H14N4O5S B15043215 Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate

Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate

Cat. No.: B15043215
M. Wt: 302.31 g/mol
InChI Key: MBIHPOLMAULLDA-UHFFFAOYSA-N
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Description

Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a methoxy group, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate involves multiple steps. One common synthetic route includes the reaction of 2-methoxy-2-oxoethylamine with a triazine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified using techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product.

Chemical Reactions Analysis

Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the ethyl ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate can be compared with other triazine derivatives, such as:

    Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl 2-[(2-methoxy-2-oxoethyl)amino]propanoate: Contains a propanoate group instead of an acetate group.

    Ethyl 2-[(2-methoxy-2-oxoethyl)amino]butanoate: Contains a butanoate group instead of an acetate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N4O5S

Molecular Weight

302.31 g/mol

IUPAC Name

methyl 2-[[3-(2-ethoxy-2-oxoethyl)sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]amino]acetate

InChI

InChI=1S/C10H14N4O5S/c1-3-19-7(16)5-20-10-12-9(17)8(13-14-10)11-4-6(15)18-2/h3-5H2,1-2H3,(H,11,13)(H,12,14,17)

InChI Key

MBIHPOLMAULLDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(C(=O)N1)NCC(=O)OC

Origin of Product

United States

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